molecular formula C16H13NO2 B14126382 Methyl 3-(1H-indol-1-yl)benzoate

Methyl 3-(1H-indol-1-yl)benzoate

Cat. No.: B14126382
M. Wt: 251.28 g/mol
InChI Key: UWDCEBMTYCMENY-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-1-yl)benzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring attached to a benzoate ester, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-indol-1-yl)benzoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this process, phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring. For this compound, the starting materials would include methyl benzoate and phenylhydrazine, with the reaction catalyzed by an acid such as hydrochloric acid or methanesulfonic acid .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Nucleophilic Substitution: Reagents like ammonia or primary amines for amide formation.

Major Products Formed

    Nitration: Nitro derivatives of the indole ring.

    Bromination: Brominated indole derivatives.

    Oxidation: Oxidized products such as carboxylic acids or aldehydes.

    Reduction: Reduced products such as alcohols or amines.

Scientific Research Applications

Methyl 3-(1H-indol-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-indol-1-yl)benzoate involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. For example, indole derivatives are known to inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Methyl 3-(1H-indol-1-yl)benzoate can be compared with other indole derivatives, such as:

  • Methyl 4-(1H-indol-1-yl)benzoate
  • Methyl 5-(1H-indol-1-yl)benzoate
  • Methyl 6-(1H-indol-1-yl)benzoate

These compounds share a similar indole structure but differ in the position of the indole ring attachment on the benzoate ester. The unique position of the indole ring in this compound can lead to different chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 3-indol-1-ylbenzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)13-6-4-7-14(11-13)17-10-9-12-5-2-3-8-15(12)17/h2-11H,1H3

InChI Key

UWDCEBMTYCMENY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=CC3=CC=CC=C32

Origin of Product

United States

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